molecular formula C7H12ClNO2 B6163004 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride CAS No. 2096992-16-2

2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride

Cat. No.: B6163004
CAS No.: 2096992-16-2
M. Wt: 177.6
InChI Key:
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Description

2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol. It is a derivative of bicyclo[1.1.1]pentane, a unique structure characterized by its rigid and compact bicyclic framework. This compound is often used as a building block in organic synthesis due to its stability and reactivity.

Scientific Research Applications

2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

Target of Action

The primary targets of 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride are currently unknown

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Biochemical Analysis

Biochemical Properties

2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism, thereby modulating metabolic pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that promote cell proliferation and survival. Additionally, it can alter gene expression patterns by acting as a transcriptional regulator, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, its impact on cellular metabolism includes the modulation of amino acid synthesis and degradation pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to enzyme active sites, either inhibiting or activating their catalytic activity. Additionally, it may interact with transcription factors, influencing their ability to regulate gene expression. These binding interactions are facilitated by the compound’s unique bicyclic structure, which allows for precise molecular recognition and binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to promote beneficial effects such as enhanced cell proliferation and improved metabolic function. At higher doses, it may exhibit toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as amino acid oxidases and transaminases, influencing the synthesis and degradation of amino acids. Additionally, it may affect metabolic flux by altering the levels of key metabolites involved in these pathways. The compound’s impact on metabolic pathways is crucial for understanding its overall biological activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be transported to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins. Understanding the transport and distribution of this compound is essential for elucidating its cellular localization and biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. The subcellular localization of this compound is essential for understanding its precise molecular mechanisms and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the Wittig reaction or Diels-Alder reaction.

    Introduction of the amino group: This step often involves the use of nitration followed by reduction to introduce the amino group at the desired position.

    Attachment of the acetic acid moiety: This can be done through alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-acetic acid: Similar structure but lacks the amino group.

    2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid: Similar structure but different functional groups.

Uniqueness

2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with an amino group and acetic acid moiety. This unique structure imparts specific reactivity and stability, making it valuable in various applications.

Properties

CAS No.

2096992-16-2

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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